molecular formula C12H14N2 B148883 2-(Pyrrolidin-1-ylmethyl)benzonitrile CAS No. 135277-07-5

2-(Pyrrolidin-1-ylmethyl)benzonitrile

Cat. No. B148883
M. Wt: 186.25 g/mol
InChI Key: SGOHCCLAFSXLCP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)benzonitrile is a compound that can be inferred to have a pyrrolidine ring attached to a benzonitrile moiety through a methylene bridge. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the potential chemistry of 2-(Pyrrolidin-1-ylmethyl)benzonitrile.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Although the exact synthesis of 2-(Pyrrolidin-1-ylmethyl)benzonitrile is not detailed, similar synthetic strategies could potentially be applied, utilizing pyrrolidine instead of pyridine or picoline as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrido[1,2-a]benzimidazole derivatives, is characterized by NMR, MS, IR spectra, and X-ray crystallography . These techniques could be used to determine the structure of 2-(Pyrrolidin-1-ylmethyl)benzonitrile, ensuring the correct formation of the target compound.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex. For instance, the reaction of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile proceeds through several intermediates before yielding 2-phenacylpyridine . This suggests that 2-(Pyrrolidin-1-ylmethyl)benzonitrile could also undergo lithiation and subsequent reactions, potentially leading to new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be diverse. For example, polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties . Similarly, benzonitrile and pyridine adducts of bis(pentafluorophenyl)zinc show distinct supramolecular architectures . These findings indicate that 2-(Pyrrolidin-1-ylmethyl)benzonitrile may also display unique physical and chemical characteristics, which could be explored for various applications.

Relevant Case Studies

Case studies involving benzonitrile derivatives often focus on their applications in medicinal chemistry and materials science. For instance, substituted benzonitriles have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists . Additionally, metal complexes based on pyridinyl benzonitriles have been studied for their electrocatalytic activity in the hydrogen evolution reaction . These examples highlight the potential utility of 2-(Pyrrolidin-1-ylmethyl)benzonitrile in similar domains.

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

2-(Pyrrolidin-1-ylmethyl)benzonitrile derivatives have been studied for their potential as selective androgen receptor modulators (SARMs), which could have therapeutic applications in areas such as muscle wasting and central nervous system disorders. Aikawa et al. (2017) developed a derivative showing strong androgen receptor binding affinity and good pharmacokinetic profiles in various animal models, suggesting its suitability as a clinical candidate for SARMs (Aikawa et al., 2017).

Fused 2-Benzazepine Derivatives

Gorulya et al. (2011) explored the synthesis of 2-benzazepine derivatives using 2-(Pyrrolidin-1-ylmethyl)benzonitrile. This compound demonstrated the potential to undergo transformations influenced by solvent polarity, leading to the formation of hexahydro-1H-pyrrolo[1,2-b][2]benzazepine-11-carbonitriles, which could have significant implications in chemical synthesis (Gorulya et al., 2011).

Small Molecule Anticancer Drugs

Zhang et al. (2018) reported on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs. The study provided a high-yield synthetic method for this compound, indicating its significance in the development of new anticancer drugs (Zhang et al., 2018).

Chemical Reaction Mechanisms

Konakahara and Sato (1983) discussed the reaction mechanism of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile, providing insight into the chemical behavior and potential applications of benzonitrile derivatives in synthetic chemistry (Konakahara & Sato, 1983).

Flash Vacuum Pyrolysis Studies

Khalafy and Prager (1998) characterized the flash vacuum pyrolysis products of 2-(benzotriazol-1-ylmethyl)benzonitrile and similar compounds, contributing to the understanding of the thermal behavior of these compounds under vacuum conditions (Khalafy & Prager, 1998).

Future Directions

The pyrrolidine ring, a key feature of “2-(Pyrrolidin-1-ylmethyl)benzonitrile”, is widely used in the design of new compounds with different biological profiles . This suggests that “2-(Pyrrolidin-1-ylmethyl)benzonitrile” and similar compounds may have potential applications in drug discovery and other areas of research .

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-5-1-2-6-12(11)10-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHCCLAFSXLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427867
Record name 2-(pyrrolidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylmethyl)benzonitrile

CAS RN

135277-07-5
Record name 2-(pyrrolidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Jin, M Krishnaiah, D Sreenu… - Journal of medicinal …, 2014 - ACS Publications
A series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor …
Number of citations: 124 pubs.acs.org

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